Product packaging for O-(2-Chloro-5-methylphenyl)hydroxylamine(Cat. No.:)

O-(2-Chloro-5-methylphenyl)hydroxylamine

Cat. No.: B13715444
M. Wt: 157.60 g/mol
InChI Key: QSYVVELNERJCKZ-UHFFFAOYSA-N
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Description

O-(2-Chloro-5-methylphenyl)hydroxylamine is a chemical compound of significant interest in modern organic and medicinal chemistry research. As a stable O-alkylhydroxylamine derivative, it belongs to a class of compounds recognized for their utility as versatile synthetic intermediates and as rationally designed enzyme inhibitors. This compound is particularly valuable for the synthesis of substituted aniline derivatives, which are crucial building blocks in the development of pharmaceuticals and agrochemicals. The 2-chloro-5-methylphenyl moiety provides a steric and electronic profile that can be leveraged in metal-free C–C amination reactions, such as the aza-Hock rearrangement, to directly access specific isomers of valuable aniline products (Eur J Med Chem. 2015 Dec 17;108:564–576 ; Nat Commun. 2021 Dec 2;12:7029 ). In biochemical research, structural analogues of O-benzylhydroxylamine have demonstrated potent inhibitory activity against the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a promising therapeutic target in oncology, and mechanism-based inhibitors that mimic its catalytic intermediates are a key area of investigation. The incorporation of halogen and alkyl substituents on the aromatic ring, as seen in this compound, is a strategy known to enhance the potency of such inhibitors, making this hydroxylamine a compound of interest for developing new immunotherapeutic agents (Eur J Med Chem. 2015 Dec 17;108:564–576 ). Researchers can utilize this chemical as a key precursor in nucleophilic substitution reactions or as a building block for the construction of more complex heterocyclic systems. As with all compounds of this class, proper safety protocols must be observed. This compound is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO B13715444 O-(2-Chloro-5-methylphenyl)hydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

O-(2-chloro-5-methylphenyl)hydroxylamine

InChI

InChI=1S/C7H8ClNO/c1-5-2-3-6(8)7(4-5)10-9/h2-4H,9H2,1H3

InChI Key

QSYVVELNERJCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)ON

Origin of Product

United States

Synthetic Methodologies for O 2 Chloro 5 Methylphenyl Hydroxylamine and Analogous O Arylhydroxylamines

Direct O-Arylation Approaches

Direct O-arylation methods involve the formation of the C-O bond between an aryl group and a hydroxylamine (B1172632) moiety in a direct manner. These approaches are often favored for their atom economy and potential for modular synthesis.

Nucleophilic Aromatic Substitution with Hydroxylamine or its Salts

Nucleophilic aromatic substitution (SNAr) represents a classical approach to the synthesis of O-arylhydroxylamines. This method typically involves the reaction of an activated aryl halide or sulfonate with hydroxylamine or its salts. The aromatic ring must be substituted with electron-withdrawing groups to facilitate the nucleophilic attack by the hydroxylamine. While a foundational method, its application can be limited by the requirement for specific substitution patterns on the aromatic ring.

A palladium-catalyzed method offers an alternative for the O-arylation of a hydroxylamine equivalent, ethyl acetohydroximate, with aryl chlorides, bromides, and iodides. nih.govmit.eduorganic-chemistry.org This approach exhibits broad substrate scope and short reaction times, providing access to O-arylhydroxylamines that are challenging to prepare using traditional methods. nih.govmit.eduorganic-chemistry.org The O-arylated products can be subsequently hydrolyzed with aqueous acid to yield the desired O-arylhydroxylamines. nih.govmit.edu

Table 1: Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate

Entry Aryl Halide Product Yield (%)
1 4-Chlorotoluene O-(4-methylphenyl)acetohydroximate 85
2 4-Bromobenzonitrile O-(4-cyanophenyl)acetohydroximate 92
3 3-Iodoanisole O-(3-methoxyphenyl)acetohydroximate 88

Mitsunobu-Type Reactions with Substituted Phenols and N-Hydroxyphthalimide

The Mitsunobu reaction provides a powerful and versatile method for the synthesis of O-arylhydroxylamines from substituted phenols. missouri.eduorganic-chemistry.org This reaction typically involves the coupling of a phenol (B47542) with N-hydroxyphthalimide in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.comnih.gov The reaction proceeds through the formation of a phosphonium (B103445) intermediate that activates the alcohol for nucleophilic attack by the N-hydroxyphthalimide. missouri.eduorganic-chemistry.org

A key advantage of the Mitsunobu reaction is its ability to proceed with clean inversion of stereochemistry at a chiral center, which is particularly relevant in natural product synthesis. missouri.edunih.gov For the synthesis of O-arylhydroxylamines, the initial product is an N-(aryloxy)phthalimide, which can then be deprotected, commonly via hydrazinolysis, to afford the free O-arylhydroxylamine. organic-chemistry.orgnih.gov This two-step sequence allows for the preparation of a wide range of O-arylhydroxylamines from readily available phenols. nih.gov A solid-phase approach utilizing a supported N-hydroxyphthalimide reagent has also been developed for the parallel synthesis of O-alkyl hydroxylamines via a Mitsunobu reaction. nih.gov

Table 2: Synthesis of O-Arylhydroxylamines via Mitsunobu Reaction

Phenol Reagents Intermediate Final Product
4-Methoxyphenol N-Hydroxyphthalimide, PPh3, DEAD N-(4-methoxyphenoxy)phthalimide O-(4-methoxyphenyl)hydroxylamine
3-Chlorophenol N-Hydroxyphthalimide, PPh3, DIAD N-(3-chlorophenoxy)phthalimide O-(3-chlorophenyl)hydroxylamine
2-Naphthol N-Hydroxyphthalimide, PPh3, DEAD N-(2-naphthoxy)phthalimide O-(2-naphthyl)hydroxylamine

Reduction Strategies for Precursors

Reduction strategies offer an alternative synthetic route to O-arylhydroxylamines, starting from more oxidized precursors such as nitroaromatic compounds. These methods are often scalable and can utilize a variety of reducing agents.

Catalytic Reduction of Nitroaromatic Precursors

The selective catalytic hydrogenation of nitroaromatic compounds is a prominent method for the production of N-arylhydroxylamines, which are isomers of the target O-arylhydroxylamines. nih.govrsc.org However, with careful selection of catalysts and reaction conditions, the formation of O-arylhydroxylamines can be favored. The reduction of nitroarenes can proceed through several intermediates, and over-reduction to the corresponding aniline (B41778) is a common side reaction. nih.gov

Supported platinum catalysts, such as Pt/SiO2, have been shown to effectively catalyze the hydrogenation of various substituted nitroaromatics to the corresponding N-arylhydroxylamines in excellent yields. rsc.org The selectivity of this transformation can be enhanced by the addition of amines, which promote the conversion of the nitroaromatic compound, and dimethyl sulfoxide, which inhibits the further hydrogenation of the hydroxylamine to the aniline. rsc.org Other catalytic systems, including those based on palladium and rhodium, have also been explored for this transformation. mdpi.comwikipedia.org The use of a continuous-flow micropacked bed reactor with a passivated catalyst has been reported as a convenient and environmentally friendly protocol for the selective catalytic hydrogenation of nitroarenes to N-arylhydroxylamines. nih.gov

Table 3: Catalytic Hydrogenation of Nitroaromatics to N-Arylhydroxylamines

Nitroaromatic Substrate Catalyst Additives Product Yield (%)
Nitrobenzene Pt/SiO2 Triethylamine (B128534), DMSO N-Phenylhydroxylamine 99
4-Chloronitrobenzene Pt/C n-Butylamine, DMSO N-(4-chlorophenyl)hydroxylamine 95
2-Nitrotoluene Raney®-Ni Ammonium vanadate N-(2-tolyl)hydroxylamine 88

Reductive Amination Pathways

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds and an amine source in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an intermediate imine or iminium ion, which is then reduced to the amine. chemistrysteps.com While typically employed for the formation of C-N bonds, analogous transformations leading to N-O bonds are less common but conceptually feasible.

The classic reductive amination involves the reaction of an aldehyde or ketone with a primary or secondary amine, followed by reduction. chemistrysteps.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the reduction of the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comcommonorganicchemistry.comharvard.edu For the synthesis of O-arylhydroxylamines, a hypothetical reductive amination pathway could involve the reaction of a suitable precursor with a hydroxylamine derivative, followed by reduction. However, the direct application of standard reductive amination protocols for the synthesis of O-arylhydroxylamines is not extensively documented in the readily available literature.

Formation via O-Acylhydroxylamine Intermediates

The formation of O-arylhydroxylamines can also be achieved through the intermediacy of O-acylhydroxylamines. This strategy involves the initial formation of an O-acylated hydroxylamine derivative, which is then converted to the desired O-arylhydroxylamine.

Oxime esters, which are a type of O-acylhydroxylamine, are useful building blocks in organic synthesis. researchgate.net These compounds can be prepared through the esterification of oximes with acyl chlorides. researchgate.net The reduction of these oxime esters can potentially lead to the formation of O-substituted hydroxylamines.

Another approach involves the palladium-catalyzed O-arylation of ethyl acetohydroximate, which itself is an O-acylhydroxylamine derivative. organic-chemistry.org This method allows for the coupling of various aryl halides with the hydroxylamine equivalent. organic-chemistry.org The resulting O-arylated products can then be hydrolyzed under acidic conditions to furnish the free O-arylhydroxylamines. nih.govmit.edu This two-step process, involving the formation and subsequent cleavage of an O-acylhydroxylamine intermediate, provides a versatile route to highly substituted O-arylhydroxylamines. mit.edu Furthermore, these O-arylated intermediates can be directly converted into substituted benzofurans in a one-pot process. nih.govmit.eduorganic-chemistry.org

Advanced Synthetic Protocols for Structurally Related O-Substituted Hydroxylamines

The synthesis of O-arylhydroxylamines, including structurally complex molecules like O-(2-Chloro-5-methylphenyl)hydroxylamine, has been significantly advanced through the development of modern catalytic systems and novel synthetic strategies. These methods offer improvements in efficiency, substrate scope, and reaction conditions over traditional approaches. Key advancements include palladium-catalyzed cross-coupling reactions, the reduction of oxime ethers, and innovative metal-free methodologies. organic-chemistry.orgnih.gov

One of the most significant breakthroughs in this area is the palladium-catalyzed O-arylation of hydroxylamine equivalents. organic-chemistry.org The Buchwald group developed a method utilizing ethyl acetohydroximate as a hydroxylamine equivalent for the C-O cross-coupling with a wide range of aryl halides. organic-chemistry.org This protocol is notable for its short reaction times and broad applicability, enabling the synthesis of O-arylhydroxylamines that are otherwise difficult to prepare. organic-chemistry.orgorganic-chemistry.org The use of bulky biarylphosphine ligands, such as t-BuBrettPhos, is critical for achieving high yields under mild conditions. organic-chemistry.org This method tolerates various functional groups and can be applied to aryl chlorides, bromides, and iodides. organic-chemistry.org The resulting O-arylated products can be hydrolyzed to yield the desired free O-arylhydroxylamines. organic-chemistry.org

Table 1: Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate with Various Aryl Halides

Aryl Halide Ligand Product Yield (%)
4-Bromotoluene t-BuBrettPhos O-(4-methylphenyl)acetohydroximate 95
4-Chlorobenzonitrile t-BuBrettPhos O-(4-cyanophenyl)acetohydroximate 88
1-Bromo-3,5-dimethylbenzene t-BuBrettPhos O-(3,5-dimethylphenyl)acetohydroximate 92
2-Bromopyridine t-BuBrettPhos O-(pyridin-2-yl)acetohydroximate 75

Data sourced from Maimone & Buchwald, 2010. organic-chemistry.org

Another powerful strategy for synthesizing O-substituted hydroxylamines is the catalytic reduction of oxime ethers. nih.gov This approach is valued for its high atom and step economy. nih.gov While traditional methods often rely on stoichiometric reducing agents like borohydrides, recent advancements have focused on catalytic hydrogenation. nih.gov For instance, nickel-catalyzed asymmetric reduction of ketoximes under hydrogen pressure has been shown to produce chiral N,O-disubstituted hydroxylamines in excellent yields and enantioselectivities. nih.gov This method demonstrates good functional group tolerance, including for aryl halides, which is relevant for the synthesis of compounds like this compound. nih.gov

Recent research has also explored metal-free conditions for the synthesis of related compounds. For example, a scalable synthesis for O-cyclopropyl hydroxylamines has been developed, which can then undergo facile N-arylation under metal-free conditions. nih.gov These N-arylated O-cyclopropyl hydroxamates can participate in a one-pot organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, cyclization, and rearomatization cascade to produce substituted tetrahydroquinolines. nih.gov This highlights the utility of O-substituted hydroxylamines as versatile precursors for complex N-heterocycles. nih.gov

Photoredox catalysis has also emerged as a modern and powerful tool for forming C-O bonds in the synthesis of hydroxylamine derivatives. researchgate.netthieme.de This approach relies on the generation of alkyl radicals from carboxylic acids via a photo-induced oxidation-decarboxylation process, which then react with nitrosoarenes. researchgate.net This method allows for the direct conversion of readily available carboxylic acids into the corresponding O-alkylhydroxylamines under mild conditions. thieme.de

Furthermore, O-substituted hydroxylamine reagents where the oxygen is attached to a good leaving group, such as O-(diphenylphosphinyl)hydroxylamine (DPPH) and hydroxylamine-O-sulfonic acid (HOSA), have shown significant potential as electrophilic aminating agents. rsc.orgresearchgate.net These reagents facilitate a variety of bond-forming reactions (C-N, N-N, O-N, S-N) without the need for expensive metal catalysts, offering an alternative synthetic pathway. rsc.orgresearchgate.net

Chemical Reactivity and Transformation Pathways of O 2 Chloro 5 Methylphenyl Hydroxylamine

Electrophilic and Nucleophilic Behavior of the Hydroxylamine (B1172632) Moiety

The hydroxylamine functional group in O-(2-Chloro-5-methylphenyl)hydroxylamine possesses both nucleophilic and electrophilic characteristics, allowing it to react with a diverse range of chemical species.

Nucleophilic Character: The nitrogen and oxygen atoms of the hydroxylamine moiety have lone pairs of electrons, rendering them nucleophilic. The nitrogen atom is generally the more reactive nucleophilic center. This nucleophilicity is central to reactions such as alkylation, arylation, and acylation. For instance, in reactions with alkyl halides or aryl halides, the nitrogen atom can act as the nucleophile to form new N-C or N-Ar bonds. The oxygen atom can also exhibit nucleophilicity, particularly when the nitrogen is substituted with an electron-withdrawing group.

Electrophilic Character: The hydroxylamine moiety can also act as an electrophile under certain conditions. In electrophilic amination reactions, hydroxylamine derivatives can be attacked by carbon nucleophiles. Transition metal-catalyzed reactions can facilitate the oxidative addition of the transition metal into the N-O bond, leading to the formation of a new C-N bond through reductive elimination.

Reactions Involving the O-N Bond

The O-N bond in this compound is relatively weak and susceptible to cleavage, which is a key factor in many of its reactions, including alkylation, arylation, and sigmatropic rearrangements.

N-Alkylation and N-Arylation Reactions

N-alkylation and N-arylation of this compound involve the formation of a new bond at the nitrogen atom. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom of the hydroxylamine acts as the nucleophile.

Reaction TypeReagentProductConditions
N-AlkylationAlkyl halide (R-X)O-(2-Chloro-5-methylphenyl)-N-alkylhydroxylamineBase
N-ArylationAryl halide (Ar-X)N-Aryl-O-(2-Chloro-5-methylphenyl)hydroxylamineMetal catalyst (e.g., Cu, Pd)

O-Alkylation and O-Arylation Reactions

While the nitrogen atom is the more common site of attack, O-alkylation and O-arylation can also occur, leading to the formation of O,N-disubstituted hydroxylamines. O-arylation of hydroxylamine equivalents has been achieved using palladium catalysis, providing a route to O-arylhydroxylamines that can be difficult to synthesize by other methods. organic-chemistry.orgnih.gov

Reaction TypeReagentProductConditions
O-AlkylationAlkyl halide (R-X)O-(2-Chloro-5-methylphenyl)-O-alkyl-hydroxylamineSpecific catalysts/conditions
O-ArylationAryl halide (Ar-X)O-(2-Chloro-5-methylphenyl)-O-aryl-hydroxylaminePalladium catalysis

Formation of Oxime Derivatives with Carbonyl Compounds

This compound readily reacts with aldehydes and ketones to form the corresponding oxime ethers. This condensation reaction is a classic method for the formation of C=N double bonds and proceeds through the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. researchgate.netarpgweb.comnih.govorganic-chemistry.org

The general reaction is as follows: R'R''C=O + H₂NO-Ar → R'R''C=N-O-Ar + H₂O where Ar is the 2-chloro-5-methylphenyl group, and R' and R'' can be hydrogen, alkyl, or aryl groups.

Carbonyl CompoundProduct (Oxime Ether)
Aldehyde (R'CHO)Aldoxime ether (R'CH=N-O-Ar)
Ketone (R'R''CO)Ketoxime ether (R'R''C=N-O-Ar)

Sigmatropic Rearrangements of N,O-Diarylhydroxylamines

When this compound is N-arylated to form an N,O-diarylhydroxylamine, it can undergo sigmatropic rearrangements. These pericyclic reactions involve the intramolecular migration of a sigma bond across a pi-system.

rsc.orgrsc.org-Sigmatropic Shifts

The most common sigmatropic rearrangement for N,O-diarylhydroxylamines is the rsc.orgrsc.org-sigmatropic shift, often referred to as an amino-Claisen rearrangement. rsc.org This reaction typically involves heating the N,O-diarylhydroxylamine, leading to the formation of a 2'-amino-[1,1'-biaryl]-2-ol derivative. The presence of substituents on the aryl rings, such as the chloro and methyl groups in the title compound, can influence the regioselectivity and rate of the rearrangement.

The general transformation can be depicted as: Ar-NH-O-Ar' → HO-Ar-NH-Ar'

These rearrangements are valuable in synthetic organic chemistry for the construction of biaryl compounds, which are important structural motifs in many natural products and pharmaceuticals.

O-Sigmatropic Shifts

Sigmatropic shifts are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. In the context of O-aryl hydroxylamines, rsc.orgrsc.org and rsc.orgacs.org shifts are the most prominently studied rearrangements. While the specific notation "O rsc.orgnih.gov-Sigmatropic Shifts" does not correspond to standard nomenclature, it is likely an intended reference to these common rearrangement pathways.

rsc.orgrsc.org-Sigmatropic Rearrangements: These are highly valuable transformations for forming carbo- and heterocyclic compounds due to their efficiency and atom economy. rsc.org For O-aryl hydroxylamine derivatives, particularly N-acylated or N-arylated systems, the rsc.orgrsc.org-sigmatropic rearrangement involves the cleavage of the weak N-O bond. rsc.org N,O-diacylhydroxylamines, for example, can undergo a mild rsc.orgrsc.org-sigmatropic rearrangement to yield α-acyloxyamides. acs.orgnih.gov Similarly, N-aryl-O-vinylhydroxylamine intermediates are key in reactions like the Bartoli indole (B1671886) synthesis, proceeding through a rsc.orgrsc.org-rearrangement. rsc.org

rsc.orgacs.org-Sigmatropic Rearrangements: N,O-diarylhydroxylamines have also been shown to undergo rsc.orgacs.org sigmatropic shifts. rsc.org For instance, N-(4-mono- and 3,5-disubstituted phenyl)-O-(2,4,6-trinitrophenyl)hydroxylamines have been observed to favorably undergo an O rsc.orgacs.org sigmatropic shift. rsc.org These reactions can be influenced by catalysts; for example, the rsc.orgacs.org-nitrogen rearrangement of O-aryl ketoximes can be promoted by N-heterocyclic carbene (NHC)-copper catalysts. researchgate.net

Tandem Rearrangement Sequences

The reactivity of O-aryl hydroxylamines extends to complex, multi-step transformations known as tandem or cascade reactions. These sequences combine multiple rearrangements into a single, efficient process.

N,O-diarylhydroxylamines can undergo various tandem sigmatropic shifts depending on their substitution patterns. rsc.org For example, certain derivatives can initiate a sequence starting with an O rsc.orgacs.org sigmatropic shift, which is then followed by a Smiles rearrangement and subsequent amide/ester exchange reactions. rsc.org In other systems, a tandem sequence involving an O rsc.orgacs.org shift followed by a double rsc.orgrsc.org sigmatropic shift has been observed. rsc.org Another documented cascade is a one-pot rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization and rearomatization, which has been used to furnish structurally diverse substituted tetrahydroquinolines from N-arylated O-cyclopropyl hydroxamates. rsc.org

Role in C-N Bond Forming Reactions

This compound and related O-aryl hydroxylamines are valuable reagents in reactions designed to form carbon-nitrogen bonds, which are fundamental linkages in a vast array of organic molecules.

Urea Synthesis from Isocyanides

A significant application of O-aryl hydroxylamine derivatives is in the copper-catalyzed synthesis of unsymmetrical ureas from isocyanides. mdpi.comnih.gov In this transformation, O-benzoyl hydroxylamines react with aryl isocyanides in the presence of a copper catalyst, such as copper(I) acetate (CuOAc), under mild conditions. mdpi.comnih.gov The reaction proceeds through a proposed cascade process that involves the insertion of the isocyanide into the N-O bond, followed by a Mumm-type rearrangement. nih.gov This method is noted for its operational simplicity and compatibility with various functional groups. mdpi.com An example that highlights the utility of this reaction is the synthesis of N-(2-chloro-5-methylphenyl)morpholine-4-carboxamide, a compound containing the same substituted phenyl moiety as the subject of this article. mdpi.com

Reaction Component Typical Reagent/Catalyst Typical Conditions Product Type
Nitrogen SourceO-Benzoyl HydroxylaminesCuOAc (10 mol%)Unsymmetrical Ureas
Carbonyl SourceAryl IsocyanidesPhONa or t-BuONa (2 equiv)
SolventTetrahydrofuran (THF)30 °C, 12 h

Amidation Reactions with Aldehydes

O-aryl hydroxylamines can serve as aminating agents in the synthesis of amides from aldehydes. This transformation typically proceeds through the formation of a nitrone intermediate. The hydroxylamine reacts with an aldehyde to form the nitrone, which can then be rearranged to the corresponding amide. This method provides a metal-free pathway for amide synthesis. While specific studies detailing this compound in this exact reaction are not prevalent, the general reactivity is well-established for the hydroxylamine class of compounds.

Cycloaddition Reactions Leading to Heterocyclic Systems

The hydroxylamine functionality is a key precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles through cycloaddition reactions.

Formation of 1,2-Oxazoles

The synthesis of the 1,2-oxazole ring, a valuable scaffold in medicinal chemistry, often relies on hydroxylamine as a key building block. nih.gov One of the primary pathways to construct this heterocyclic system is the reaction of hydroxylamine (often as hydroxylamine hydrochloride) with a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone. nih.gov The reaction involves the condensation of the hydroxylamine with the dicarbonyl or enone functionality, followed by intramolecular cyclization and dehydration to yield the 1,2-oxazole ring. nih.gov Another major route is the 1,3-dipolar cycloaddition of nitrile oxides (generated in situ from oximes, which are themselves derived from hydroxylamines) with alkenes or alkynes. nih.govrsc.org

Method Reactant 1 Reactant 2 Key Intermediate Product
Condensation/CyclizationHydroxylamine1,3-Diketone or α,β-Unsaturated KetoneOxime/Enamine1,2-Oxazole
1,3-Dipolar CycloadditionAlkyne or AlkeneAldoxime + OxidantNitrile Oxide1,2-Oxazole

Synthesis of Other Oxygen-Nitrogen Heterocycles

The chemical literature provides extensive information on the utility of substituted hydroxylamines in the synthesis of a diverse array of oxygen-nitrogen heterocycles. These reactions often involve cyclocondensation or cycloaddition pathways where the hydroxylamine moiety serves as a key building block, providing both the nitrogen and oxygen atoms for the resulting heterocyclic ring. However, a thorough review of published scientific databases and chemical literature reveals a notable absence of specific studies detailing the use of This compound as a direct precursor for the synthesis of other oxygen-nitrogen heterocycles beyond those previously discussed.

While the general reactivity of hydroxylamines suggests that this compound could theoretically be employed in the formation of various heterocyclic systems, such as isoxazoles, oxadiazoles, or their derivatives, there is currently no specific research data, including reaction conditions, yields, or spectroscopic characterization of products, available in the public domain to substantiate these transformation pathways.

The synthesis of isoxazoles, for example, commonly proceeds through the reaction of a hydroxylamine with a 1,3-dicarbonyl compound. Similarly, the construction of the 1,2,4-oxadiazole ring often involves the cyclization of an N-acylamidoxime, which can be derived from a hydroxylamine. These established synthetic routes highlight the potential of hydroxylamines in heterocyclic chemistry.

Despite the theoretical potential for this compound to participate in such synthetic transformations, the lack of specific documented examples prevents a detailed discussion of its reactivity, reaction pathways, and the properties of any resulting heterocyclic products. Further experimental investigation would be required to elucidate the viability and outcomes of using this compound in the synthesis of novel oxygen-nitrogen heterocycles.

Mechanistic Investigations of Reactions Involving O 2 Chloro 5 Methylphenyl Hydroxylamine and Its Analogues

Elucidation of Reaction Mechanisms via Kinetic Studies

No kinetic data or mechanistic studies detailing the reaction pathways of O-(2-Chloro-5-methylphenyl)hydroxylamine have been found in the reviewed literature.

Role of Catalysis in Facilitating Transformations

Information regarding the use of catalysts to facilitate transformations of this compound is not available. While hydroxylamines, in general, can participate in catalyzed reactions, no specific examples involving this compound have been documented.

Influence of Solvent and Reaction Conditions on Pathway Selectivity

There is no available research that describes the influence of different solvents or reaction conditions on the selectivity of reaction pathways for this compound.

Isomerization and Tautomerism Studies of Reaction Products

No studies on the isomerization or tautomerism of products derived from reactions of this compound have been reported.

Applications in Advanced Organic Synthesis

As a Versatile Reagent for Functional Group Interconversions

While specific documented examples of O-(2-Chloro-5-methylphenyl)hydroxylamine in functional group interconversions are not extensively reported in readily available scientific literature, the inherent chemical nature of the hydroxylamine (B1172632) moiety suggests its potential utility in a variety of transformations. Generally, O-aryl hydroxylamines can act as effective aminating agents. The lone pair of electrons on the nitrogen atom allows for nucleophilic attack, while the O-N bond can be cleaved under appropriate conditions to transfer the -NH2 group.

This reactivity is fundamental to transformations such as the conversion of aldehydes and ketones to oximes, which are versatile intermediates in their own right, capable of being further converted to amides via the Beckmann rearrangement or to amines upon reduction. The specific substitution pattern on the phenyl ring of this compound can influence the reactivity and selectivity of these transformations, although detailed studies on this particular derivative are not widely published.

Utilization in the Construction of Complex Molecular Architectures

The incorporation of the 2-chloro-5-methylphenyl group into a target molecule can be a key step in the synthesis of complex molecular architectures. While direct, named reactions or complex multi-step syntheses prominently featuring this compound as a key building block are not extensively documented, its potential lies in its ability to introduce a pre-functionalized aromatic ring. This can be particularly advantageous in synthetic strategies where late-stage functionalization of an aromatic core is challenging.

The chloro and methyl substituents on the phenyl ring provide handles for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or other aromatic substitution reactions. This allows for the elaboration of the initial scaffold into more complex and diverse structures.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. O-Aryl hydroxylamines are valuable precursors for the synthesis of a variety of these ring systems. The reaction of hydroxylamines with dicarbonyl compounds or their equivalents is a classical and powerful method for the construction of heterocycles like isoxazoles and pyrazoles.

Although specific examples detailing the use of this compound in the synthesis of such heterocycles are not prevalent in the literature, the fundamental reactivity of the hydroxylamine functional group makes it a plausible candidate for such transformations. The general scheme involves the condensation of the hydroxylamine with a 1,3-dicarbonyl compound or a related synthon, leading to the formation of the heterocyclic ring. The substitution pattern on the phenyl ring would be retained in the final product, yielding a 2-chloro-5-methylphenyl-substituted heterocycle.

Heterocycle ClassPotential Synthetic Precursors
Isoxazoles1,3-Diketones, β-Ketoesters
Pyrazoles1,3-Diketones with a subsequent nitrogen source
OxadiazolesCarboxylic acid derivatives

Building Block for Multifunctional Compounds

The term "multifunctional compound" refers to a molecule that possesses multiple distinct functional groups, each of which can impart specific chemical or biological properties. This compound serves as a building block that inherently carries three distinct functionalities: the reactive hydroxylamine group, the chloro substituent, and the methyl group on an aromatic ring.

This trifecta of functionalities allows for orthogonal chemical modifications. For instance, the hydroxylamine can be used to form a heterocyclic ring, the chloro group can participate in a palladium-catalyzed cross-coupling reaction, and the methyl group could potentially be oxidized or halogenated to introduce further functionality. This modular approach is highly valuable in combinatorial chemistry and drug discovery, where the synthesis of a library of related but structurally diverse compounds is often desired.

Advanced Spectroscopic and Structural Characterization of O 2 Chloro 5 Methylphenyl Hydroxylamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For O-(2-Chloro-5-methylphenyl)hydroxylamine, both ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the hydroxylamine (B1172632) moiety. Based on data from analogous compounds such as 2-chloro-5-methylphenol, the aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The methyl protons would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. The protons of the -ONH₂ group are anticipated to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, revealing the number of unique carbon atoms and their electronic environments. For this compound, one would expect to see signals for the six aromatic carbons, with their chemical shifts influenced by the chloro, methyl, and hydroxylamine substituents. The carbon bearing the oxygen atom is expected to be the most deshielded of the aromatic carbons. A distinct signal for the methyl carbon would also be present at a characteristic upfield chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Notes
Ar-H6.8 - 7.3MultipletChemical shifts and coupling patterns are dependent on the precise electronic effects of the substituents.
-CH₃~2.3~20SingletTypical range for an aryl methyl group.
-ONH₂Variable (Broad)SingletChemical shift is sensitive to solvent, temperature, and concentration.
Ar-C (C-O)~150-155SingletDeshielded due to the electronegative oxygen atom.
Ar-C (C-Cl)~130-135Singlet
Ar-C (C-CH₃)~135-140Singlet
Ar-CH~115-130Singlet

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak [M]⁺ that confirms the compound's molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of this compound under EI conditions would likely proceed through several key pathways. Common fragmentation patterns for aromatic compounds include the loss of substituents and cleavage of the aromatic ring. The hydroxylamine moiety can also undergo specific fragmentation.

Potential Fragmentation Pathways:

Loss of the hydroxylamine group: Cleavage of the C-O bond could lead to the formation of a 2-chloro-5-methylphenyl radical and a hydroxylamine radical cation, or a 2-chloro-5-methylphenoxide cation.

Cleavage of the N-O bond: This would result in the formation of an aminyl radical and a 2-chloro-5-methylphenoxide radical.

Loss of chlorine: The molecule could lose a chlorine atom to form an [M-Cl]⁺ ion.

Loss of a methyl group: Fragmentation could involve the loss of a methyl radical to give an [M-CH₃]⁺ ion.

Interactive Data Table: Predicted Key Mass Fragments for this compound

m/z Value Proposed Fragment Notes
[M]⁺C₇H₈ClNOMolecular Ion
[M+2]⁺C₇H₈³⁷ClNOIsotopic peak due to ³⁷Cl
[M-16]⁺[C₇H₇Cl]⁺Loss of NH₂
[M-17]⁺[C₇H₆Cl]⁺Loss of NH₃
[M-31]⁺[C₇H₇Cl]⁺Loss of ONH₂
[M-35]⁺[C₇H₈NO]⁺Loss of Cl
[M-15]⁺[C₆H₅ClNO]⁺Loss of CH₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.

The N-H stretching vibrations of the primary amine group in the hydroxylamine moiety are expected to appear as two bands in the region of 3200-3400 cm⁻¹. The O-H stretching vibration, if present due to intermolecular hydrogen bonding, would likely be a broad band in a similar region. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations would be found in the fingerprint region, generally between 1000 and 1300 cm⁻¹. A characteristic band for the C-Cl stretch is expected in the range of 600-800 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
N-H (amine)3200-3400Stretching (two bands)
C-H (aromatic)3000-3100Stretching
C-H (methyl)2850-2960Stretching
C=C (aromatic)1450-1600Stretching
C-N1250-1350Stretching
C-O1000-1200Stretching
C-Cl600-800Stretching

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics based on related structures.

The presence of the hydroxylamine group makes this compound a prime candidate for forming extensive hydrogen bonding networks in the solid state. The -NH₂ and -OH functionalities can act as both hydrogen bond donors and acceptors.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electronic energy of a molecule based on its electron density, providing a framework to determine its geometry, stability, and electronic properties. Studies on related substituted N-phenylhydroxylamines have successfully employed DFT methods, such as M06-2X with a 6-311++G(d,p) basis set, to evaluate energetics like bond dissociation enthalpies (BDEs). rsc.orgnih.gov For O-(2-Chloro-5-methylphenyl)hydroxylamine, similar levels of theory would be appropriate to investigate how the chloro and methyl substituents modulate its electronic landscape.

A fundamental step in any computational analysis is geometry optimization. This process seeks to find the minimum energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. For this compound, DFT calculations would be used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. In similar chloro-methyl substituted phenyl compounds, DFT calculations at the B3LYP/6–311 G(d,p) level have shown excellent agreement between theoretical and experimentally determined structures. nih.gov

Following optimization, a vibrational analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational frequencies. These frequencies correspond to the molecule's infrared (IR) and Raman spectra, allowing for a direct comparison with experimental spectroscopic data and aiding in the assignment of spectral bands.

Illustrative Geometrical Parameters from DFT Calculations

The following table illustrates the type of data obtained from a geometry optimization of a molecule containing a chloro-methyl substituted phenyl ring, as seen in related studies. This data is not for this compound but serves as a representative example.

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å) C-Cl~1.74
C-C (aromatic)~1.39 - 1.41
C-N~1.40
N-O~1.45
Bond Angles (°) C-C-Cl~119 - 121
C-N-O~110
C-C-C (aromatic)~118 - 122

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the electron-withdrawing chloro group and the electron-donating methyl group would have opposing effects on the electron density of the phenyl ring, influencing the energies and distribution of the HOMO and LUMO. The HOMO is expected to have significant density on the hydroxylamine (B1172632) moiety and the phenyl ring, while the LUMO would likely be distributed across the aromatic system, influenced by the electronegative chlorine atom.

Illustrative FMO Data from DFT Calculations

This table provides an example of the kind of data generated in an FMO analysis for a substituted aromatic compound. The values are representative and not specific to this compound.

ParameterTypical Calculated Value (eV)Implication
E(HOMO) -6.0 to -7.0Energy of the highest occupied molecular orbital
E(LUMO) -1.0 to -2.0Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 4.0 to 5.0Indicator of chemical reactivity and stability

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more quantitative picture than FMO analysis alone. Key descriptors include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): Calculated as (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the ability of a molecule to accept electrons.

These parameters would precisely characterize the chemical behavior of this compound, reflecting the electronic influence of its substituent groups.

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

While DFT is highly effective, other methods can provide valuable mechanistic insights. Ab initio methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are derived directly from theoretical principles without experimental data. They offer higher accuracy than DFT for certain properties, such as dispersion interactions, but are computationally more demanding. These methods could be employed to study specific reaction pathways involving this compound, such as its role in oxidation or rearrangement reactions, by accurately calculating transition state energies.

Semi-empirical methods, like PM3, are less computationally intensive and can be used to model larger systems or perform preliminary conformational searches. Though less accurate than DFT or ab initio methods, they are useful for exploring potential reaction mechanisms before applying more rigorous and costly calculations.

Molecular Dynamics Simulations for Conformational Landscapes

This compound possesses rotational freedom around its single bonds (e.g., C-O and N-O bonds), leading to multiple possible conformations. Molecular Dynamics (MD) simulations can explore this conformational landscape by simulating the atomic motions of the molecule over time. By solving Newton's equations of motion for the system, MD simulations provide insight into the flexibility of the molecule and the relative populations of different conformers in various environments, such as in a solvent. This is crucial for understanding how the molecule's shape and dynamics influence its interactions with other molecules.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting and interpreting spectroscopic data. Beyond vibrational frequencies (IR/Raman), these methods can predict other key spectra:

NMR Spectroscopy: By calculating the magnetic shielding tensors of atoms within the molecule, it is possible to predict ¹H and ¹³C NMR chemical shifts. These theoretical shifts can be correlated with experimental data to confirm the molecular structure. DFT methods have been shown to yield good agreement between computed and experimental NMR results for similar substituted organic molecules.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a powerful tool for predicting electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. This analysis helps identify the nature of electronic transitions (e.g., π → π* or n → π*) and understand the molecule's photophysical properties. For this compound, TD-DFT could predict how the chloro and methyl groups affect the absorption wavelengths of the phenyl chromophore.

Derivatization Strategies and Structure Reactivity Relationship Srr Studies

Impact of Aromatic Substituents (e.g., Halogens, Methyl Groups) on Reactivity

The reactivity of the aromatic ring in O-(2-Chloro-5-methylphenyl)hydroxylamine is significantly influenced by the electronic and steric effects of its substituents: the chloro and methyl groups. These groups modulate the electron density of the phenyl ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack.

The methyl group at the meta-position (relative to the hydroxylamine (B1172632) group) is an electron-donating group through hyperconjugation and a weak inductive effect (+I). masterorganicchemistry.com This electron-donating nature activates the aromatic ring, making it more susceptible to electrophilic attack. The positions ortho and para to the methyl group (positions 2, 4, and 6) are electronically enriched.

Table 1: Predicted Influence of Aromatic Substituents on the Electrophilic Aromatic Substitution Reactivity of O-Phenylhydroxylamine Analogues

Substituent at C2 Substituent at C5 Predicted Relative Reactivity (towards Electrophilic Attack) Rationale
H H Baseline Unsubstituted phenyl ring.
Cl H Decreased Strong electron-withdrawing inductive effect of chlorine.
H CH₃ Increased Electron-donating effect of the methyl group.
Cl CH₃ Slightly Decreased The deactivating effect of the ortho-chloro group likely outweighs the activating effect of the meta-methyl group.
NO₂ H Significantly Decreased Strong electron-withdrawing nitro group.
OCH₃ H Significantly Increased Strong electron-donating methoxy (B1213986) group.

Modification of the Hydroxylamine Moiety (e.g., N-Substitution)

Derivatization of the hydroxylamine moiety itself offers a versatile approach to modifying the properties of this compound. A key strategy is N-substitution, which involves the introduction of various functional groups onto the nitrogen atom.

N-alkylation of O-arylhydroxylamines can be achieved through several synthetic routes. One common method is the reduction of O-phenyloximes with reducing agents like sodium cyanoborohydride. rsc.org This approach allows for the introduction of a wide range of alkyl groups. Another strategy involves the direct alkylation of O-phenylhydroxylamines, although this can sometimes lead to a mixture of N- and O-alkylated products, requiring careful control of reaction conditions. nih.govnih.gov The use of protecting groups on the nitrogen of a hydroxylamine precursor, followed by alkylation and deprotection, is another effective method to achieve selective N-substitution. organic-chemistry.org

Table 2: Examples of N-Substitution Reactions on O-Arylhydroxylamines

Reaction Type Reagents and Conditions Product Type
Reductive Amination Corresponding aldehyde/ketone, NaBH₃CN N-Alkyl-O-arylhydroxylamine
Direct N-Alkylation Alkyl halide, base N-Alkyl-O-arylhydroxylamine
Acylation Acyl chloride or anhydride (B1165640), base N-Acyl-O-arylhydroxylamine
Sulfonylation Sulfonyl chloride, base N-Sulfonyl-O-arylhydroxylamine

Investigation of Steric and Electronic Effects on Reaction Outcomes

A systematic investigation of steric and electronic effects is paramount for understanding and predicting the reaction outcomes of this compound and its derivatives.

Electronic Effects: The electronic nature of substituents on the aromatic ring and on the hydroxylamine nitrogen significantly dictates the molecule's reactivity. Electron-donating groups on the aromatic ring increase the electron density, making the ring more susceptible to electrophilic attack and potentially influencing the properties of the hydroxylamine moiety through resonance. Conversely, electron-withdrawing groups decrease the ring's reactivity towards electrophiles. On the nitrogen atom, electron-withdrawing groups will decrease its nucleophilicity, while electron-donating groups will enhance it.

Steric Effects: The steric hindrance caused by bulky substituents can play a crucial role in determining the regioselectivity and even the feasibility of a reaction. In this compound, the ortho-chloro group can sterically hinder reactions at the hydroxylamine moiety and at the adjacent position on the aromatic ring. Similarly, introducing bulky substituents on the nitrogen atom can impede its access to reactants. This steric hindrance can be exploited to control the selectivity of certain reactions. For example, in cases of competing reaction sites, a sterically demanding reagent might preferentially react at the less hindered position.

Development of Libraries of Analogues for Systematic Chemical Exploration

To systematically explore the chemical space around this compound and to establish robust structure-reactivity relationships, the development of compound libraries is an effective strategy. Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of a large number of analogues. nih.govnih.govimperial.ac.ukroutledge.com

A library of analogues could be designed by systematically varying the substituents on the aromatic ring and on the hydroxylamine nitrogen. For the aromatic ring, a range of commercially available substituted phenols can be used as starting materials to synthesize a diverse set of O-arylhydroxylamines. For the hydroxylamine moiety, a variety of aldehydes, ketones, acylating agents, and sulfonylating agents can be employed in parallel synthesis to generate a library of N-substituted derivatives.

The general workflow for creating and exploring such a library would involve:

Library Design: Selection of a diverse set of building blocks (substituted phenols, alkylating/acylating agents) to maximize structural diversity.

Parallel Synthesis: High-throughput synthesis of the designed analogues using automated or semi-automated techniques. uniroma1.it

Purification and Characterization: Purification of the library members, often using high-throughput purification techniques, followed by characterization to confirm their identity and purity.

Screening: The library of compounds would then be subjected to a battery of chemical reactivity assays to assess their stability, reactivity towards different reagents, and other chemical properties.

Data Analysis (SAR): The collected data would be analyzed to identify trends and establish structure-activity relationships, which can guide the design of future generations of compounds with desired properties. researchgate.netnih.gov

This systematic approach allows for a comprehensive understanding of how structural modifications impact the chemical behavior of this compound, paving the way for the rational design of new molecules with specific applications.

Emerging Research Avenues and Future Perspectives in O Arylhydroxylamine Chemistry

Exploration of Novel Synthetic Pathways for Diversification

The development of novel synthetic routes to access structurally diverse O-arylhydroxylamines is a cornerstone of current research. Traditional methods often suffer from limitations such as harsh reaction conditions, limited substrate scope, and the use of stoichiometric and often toxic reagents.

A significant breakthrough has been the development of Palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents. nih.gov For instance, the use of ethyl acetohydroximate as a hydroxylamine surrogate in Pd-catalyzed cross-coupling reactions with aryl halides (chlorides, bromides, and iodides) has emerged as a powerful strategy. organic-chemistry.org This method offers broad substrate scope and short reaction times, providing access to O-arylhydroxylamines that were previously difficult to prepare. nih.govorganic-chemistry.org The resulting O-arylated products can be readily hydrolyzed to the desired O-arylhydroxylamines or be used in one-pot procedures to synthesize other valuable compounds, such as substituted benzofurans. nih.govorganic-chemistry.org

Another important avenue is the selective reduction of nitroaromatic compounds. The hydrogenation of nitroaromatics using supported platinum catalysts, such as Pt/SiO₂, has been shown to produce N-aryl hydroxylamines in excellent yields. rsc.org The key to achieving high selectivity is the addition of small amounts of promoters or inhibitors, like triethylamine (B128534) or dimethyl sulfoxide, which can control the reaction pathway and prevent over-reduction to anilines. rsc.org A method for the synthesis of N,O-diacetylated N-arylhydroxylamines through the reduction of nitroaromatics with zinc and acetic anhydride (B1165640) has also been reported, offering a mild alternative for producing protected hydroxylamine derivatives. rsc.org

Furthermore, the arylation of N-hydroxyphthalimide and N-hydroxysuccinimide with diaryliodonium salts provides a rapid and high-yielding route to N-aryloxyimides, which can then be hydrolyzed to the corresponding aryloxyamines. organic-chemistry.org The diversification of O-arylhydroxylamines is also achieved through their subsequent transformations. For example, they can be condensed with aromatic aldehydes to form nitrones, which then undergo 1,3-dipolar cycloaddition reactions to generate complex heterocyclic structures like spiro-isoxazolidines. mdpi.com

Table 1: Comparison of Novel Synthetic Pathways for O-Arylhydroxylamines

Synthetic Pathway Key Features Advantages Typical Substrates
Pd-Catalyzed O-Arylation Uses ethyl acetohydroximate as a hydroxylamine equivalent with a Pd catalyst and bulky biarylphosphine ligands. organic-chemistry.org Broad substrate scope (aryl chlorides, bromides, iodides), short reaction times, mild conditions. organic-chemistry.org Aryl halides, heteroaryl halides. organic-chemistry.org
Catalytic Hydrogenation of Nitroaromatics Employs supported platinum catalysts (e.g., Pt/SiO₂) with additives like triethylamine. rsc.org High yields, high selectivity, uses H₂ as a clean reductant. rsc.org Substituted nitroaromatics. rsc.org
Arylation with Diaryliodonium Salts Reaction of N-hydroxyphthalimide or N-hydroxysuccinimide with diaryliodonium salts. organic-chemistry.org Excellent yields, short reaction times. organic-chemistry.org N-hydroxyimides, diaryliodonium salts. organic-chemistry.org
Reduction with Zinc Reduction of nitroaromatic compounds using zinc and acetic anhydride. rsc.org Mild reaction conditions, good yields of protected hydroxylamines. rsc.org Nitroaromatic compounds. rsc.org

Mechanistic Underpinnings of Underexplored Transformations

A deeper understanding of the reaction mechanisms governing the formation and reactivity of O-arylhydroxylamines is crucial for the rational design of new and improved synthetic methods. Recent research has begun to shed light on the intricate mechanistic details of several key transformations.

For metal-catalyzed reactions, such as the copper-mediated amination of O-acyl hydroxylamines, several mechanistic pathways are plausible. nih.gov These include an SN2-type reaction at the nitrogen atom, a non-SN2 oxidative addition process, or a radical-mediated pathway. nih.gov Distinguishing between these possibilities often requires sophisticated mechanistic studies, including the use of enantiomerically enriched reagents to probe for racemization, which can be indicative of radical intermediates. nih.gov

The reaction between aryl acetates and hydroxylamine to form O-acylhydroxylamines has also been the subject of mechanistic investigation. researchgate.net Studies have proposed a multi-step mechanism, and kinetic isotope effects have been used to probe the rate-limiting step of the reaction, suggesting that the decomposition of a tetrahedral intermediate is often rate-determining. researchgate.net The reaction kinetics can be complex, with evidence for both nucleophilic attack by a single hydroxylamine molecule and a pathway involving a second molecule of hydroxylamine acting as a general base catalyst. researchgate.net

Furthermore, isotopic labeling studies have been instrumental in elucidating the mechanism of the oxidation of hydroxylamine by nitric acid, which is a complex process involving autocatalysis. rsc.org Such studies revealed that nitrous acid is an essential catalyst and that the reaction proceeds through the formation of a nitroxyl (B88944) diradical intermediate. rsc.org While not directly focused on O-arylhydroxylamines, these fundamental studies on hydroxylamine reactivity provide valuable insights that can be extended to the broader class of O-substituted hydroxylamines.

Catalytic Approaches for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is at the forefront of efforts to improve the synthesis of O-arylhydroxylamines. The focus is on enhancing reaction efficiency, increasing selectivity, and operating under milder conditions.

In the realm of palladium-catalyzed O-arylation, the choice of ligand is critical. The use of bulky biarylphosphine ligands has been shown to be crucial for promoting the C-O reductive elimination step, which is often the turnover-limiting step in the catalytic cycle. organic-chemistry.org These ligands facilitate the reaction under relatively mild conditions and contribute to the broad substrate scope of the method. organic-chemistry.org

For the selective hydrogenation of nitroaromatics to N-arylhydroxylamines, the catalyst system and additives play a pivotal role in controlling the product distribution. Platinum-on-carbon (Pt/C) has been identified as an effective catalyst, and the addition of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to significantly increase both the hydrogenation activity and the selectivity for the desired hydroxylamine product. mdpi.commdpi.com The proposed role of DMAP is twofold: it facilitates the heterolytic cleavage of hydrogen and competitively adsorbs on the catalyst surface, thereby preventing the further reduction of the N-arylhydroxylamine to the corresponding aniline (B41778). mdpi.commdpi.com

The development of heterogeneous catalysts is also a key area of research, as they offer advantages in terms of separation and reusability. Solid-supported platinum(0) nanoparticles have been demonstrated to be effective for the chemo-selective reduction of nitroarenes to N-arylhydroxylamines under mild conditions. acs.org

Table 2: Catalytic Systems for O-Arylhydroxylamine Synthesis

Catalytic System Reaction Type Role of Catalyst/Additive Key Advantages
Pd(dba)₂ / t-BuBrettPhos O-Arylation of ethyl acetohydroximate Pd catalyzes the cross-coupling; the bulky ligand promotes C-O reductive elimination. organic-chemistry.org High efficiency, broad substrate scope, mild conditions. organic-chemistry.org
Pt/C with DMAP Hydrogenation of nitroarenes Pt is the active hydrogenation catalyst; DMAP enhances activity and selectivity by preventing over-reduction. mdpi.commdpi.com High selectivity (>99%), mild conditions, applicable to flow chemistry. mdpi.com
Pt/SiO₂ with triethylamine Hydrogenation of nitroaromatics Pt catalyzes the hydrogenation; triethylamine promotes the conversion. rsc.org Excellent yields, fast reaction, atmospheric pressure of H₂. rsc.org

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes for O-arylhydroxylamines. This has led to a growing interest in the adoption of continuous-flow technologies and other sustainable practices.

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.govnih.gov The selective hydrogenation of nitroarenes to N-arylhydroxylamines has been successfully implemented in a continuous-flow setup. mdpi.commdpi.comresearchgate.net This approach allows for the safe handling of hydrogen gas and provides excellent control over residence time and temperature, leading to high yields and selectivities. mdpi.com The use of packed-bed reactors with solid-supported catalysts in flow systems also simplifies catalyst separation and reuse, further enhancing the sustainability of the process. mdpi.com

The drive for sustainability also encompasses the choice of reagents and reaction media. The catalytic hydrogenation of nitroaromatics using molecular hydrogen is an inherently green process, as the only byproduct is water. rsc.org The reduction of nitroaromatics with zinc is another example of a more environmentally benign approach compared to methods that use heavy metal reagents. rsc.org Research into performing these reactions in greener solvents or even under solvent-free conditions is an active area of investigation.

The future of O-arylhydroxylamine synthesis will likely see a greater integration of these sustainable methodologies. The combination of highly efficient catalytic systems with continuous-flow processing represents a powerful paradigm for the clean and efficient production of this important class of compounds.

Q & A

Q. What are the common synthetic routes for preparing O-(2-Chloro-5-methylphenyl)hydroxylamine, and how do reaction conditions influence yield?

  • Methodological Answer : A widely applicable method involves the condensation of substituted benzaldehydes with hydroxylamine derivatives under alkaline conditions. For example, describes a protocol where o-chlorobenzaldehyde reacts with hydroxylamine hydrochloride to form an oxime intermediate, followed by chlorination. Similarly, outlines the synthesis of analogous O-substituted hydroxylamines (e.g., O-(2-methoxybenzyl)hydroxylamine) via reductive amination or alkylation of hydroxylamine precursors. Key factors affecting yield include pH control (alkaline conditions for nucleophilic attack), temperature (room temperature for mild reactions), and stoichiometric ratios of reactants .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical. In , 1H^1H-NMR chemical shifts (e.g., δ 3.8–4.2 ppm for O–CH2_2 groups) and aromatic proton signals confirm substitution patterns. MS-ESI provides molecular weight validation (e.g., m/z 184 for O-(2,5-dimethoxybenzyl)hydroxylamine). Purity assessment via HPLC or TLC is recommended, with retention times compared to standards .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Hydroxylamine derivatives are sensitive to moisture and oxidation. Store in airtight containers under inert gas (e.g., nitrogen) at –20°C. Avoid exposure to acids or reducing agents, as they may trigger decomposition ( highlights hazards of hydroxylamine hydrochloride, emphasizing similar precautions). Use desiccants and monitor stability via periodic NMR or LC-MS checks .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be experimentally validated, particularly in enzyme inhibition studies?

  • Methodological Answer : Mechanistic studies often employ kinetic assays (e.g., IC50_{50} determination) and structural analysis (X-ray crystallography or molecular docking). notes that hydroxylamine derivatives form covalent bonds with enzyme active sites, which can be confirmed via mass spectrometry (detecting adducts) or fluorescence quenching. For example, pre-incubating the compound with target enzymes and analyzing residual activity over time reveals inhibition kinetics .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for this compound?

  • Methodological Answer : Discrepancies may arise from varying reaction conditions (e.g., chlorination methods in vs. reductive amination in ). Systematic optimization using Design of Experiments (DoE) is advised. For instance, varying pH, temperature, and catalyst loading in small-scale trials can identify critical parameters. Analytical techniques like GC-MS or 1H^1H-NMR help track byproducts (e.g., unreacted aldehyde or over-chlorinated species) .

Q. How does the electronic effect of the 2-chloro-5-methyl substituent influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at the hydroxylamine oxygen, while the methyl group sterically hinders para positions. Computational studies (DFT calculations) can map electron density distribution. Experimentally, compare reaction rates with analogs (e.g., ’s methoxy-substituted derivatives) under identical conditions. Hammett plots may correlate substituent effects with kinetic data .

Q. What protocols ensure safe handling of this compound in redox-sensitive environments?

  • Methodological Answer : Conduct reactions in gloveboxes under argon/oxygen-free atmospheres. Use reducing agent alternatives (e.g., ascorbic acid instead of NaBH4_4) to minimize side reactions. Monitor redox potential in real-time with electrochemical sensors. recommends respirators and ergonomic controls when handling volatile derivatives .

Data Interpretation and Experimental Design

Q. How can researchers design experiments to differentiate between radical and ionic pathways in reactions involving this compound?

  • Methodological Answer : Use radical traps (e.g., TEMPO) or isotopic labeling (18O^{18}O-H2_2O) to track mechanistic pathways. EPR spectroscopy detects radical intermediates. Compare reaction outcomes under radical initiators (AIBN) vs. ionic conditions (acid/base catalysis). ’s discussion of redox activity supports this approach .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Fit data to logistic models (e.g., Hill equation) using nonlinear regression. Bootstrap resampling validates confidence intervals. Software like GraphPad Prism or R packages (drc) are recommended. ’s purity criteria (≥95%) ensure reproducibility in biological assays .

Tables of Key Data

Property Value/Technique Reference
Synthetic Yield 60–85% (optimized alkaline conditions)
1H^1H-NMR Shift (O–CH2_2) δ 4.0–4.5 ppm (multiplet)
Storage Stability >12 months at –20°C under N2_2
HPLC Purity ≥95% (C18 column, MeOH/H2_2O eluent)

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